molecular formula C18H24N2O4 B584535 N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate CAS No. 29473-53-8

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Cat. No. B584535
CAS RN: 29473-53-8
M. Wt: 332.4
InChI Key: MNUSPWMHIHYMKM-UHFFFAOYSA-N
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Description

“N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate” (NDENOX) is a naphthalene derivative . It is used in the methods of detecting nitrotyrosine and aminotyrosine residues of peptides and proteins . It is also used in the studies on the separation and photometric determination of antiepileptics .


Molecular Structure Analysis

The molecular formula of “N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate” is C18H24N2O4 . Its molecular weight is 332.4 g/mol . The IUPAC name is N’, N’-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid .


Chemical Reactions Analysis

“N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate” are not fully detailed in the available resources .

Scientific Research Applications

  • Synthesis of Symmetrical α-Diones : N,N'-dimethyl ethylenediamine, closely related to N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, has been utilized in the synthesis of 1,4-dimethyl-piperazine-2,3-dione. This compound, in turn, reacts with organolithium or Grignard compounds to form symmetrically substituted α-diones in excellent yields (Mueller-Westerhoff & Zhou, 1993).

  • Coupling Reaction for Diethyl Oxalate Synthesis : The compound plays a role in the chemical reactions and performance in the coupling reaction system for the synthesis of diethyl oxalate from carbon monoxide and ethyl nitrite (Meng Fan-dong, 2002).

  • Application in Dye-Sensitized Solar Cells : Diethyl oxalate, a derivative of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, has been used as an effective and inexpensive additive in dye-sensitized solar cells (DSSCs), improving their overall efficiency (Afrooz & Dehghani, 2015).

  • Corrosion Inhibition : N-1-Naphthylethylenediamine dihydrochloride monomethanolate (N-NEDHME), a derivative of the compound, has been tested as a corrosion inhibitor for copper in acidic medium, showing increasing efficiency with the concentration of N-NEDHME (Zarrouk et al., 2012).

  • Local Anesthetic Activity : Derivatives of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate have been synthesized and evaluated for their in vivo local anesthetic activities, showing potency, onset, and duration of action comparable to that of lidocaine (Jindal et al., 2003).

  • Histochemical Techniques : This compound, particularly its derivatives, has been used in histochemical techniques for the demonstration of tissue oxidase (Burstone, 1959).

  • Quantification of Sugars on Thin-Layer Plates : N-(1-Naphthyl)ethylenediamine dihydrochloride, a related compound, has been used as a reagent for the determination of sugars on thin-layer plates (Bounias, 1980).

Safety And Hazards

When handling “N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSPWMHIHYMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995985
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

CAS RN

74474-31-0, 29473-53-8
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
Y Ueda, M Miyazaki, K Mashima, S Takagi, S Hara… - Microorganisms, 2020 - mdpi.com
Methicillin-resistant Staphylococcus aureus (MRSA), the most commonly detected drug-resistant microbe in hospitals, adheres to substrates and forms biofilms that are resistant to …
Number of citations: 21 www.mdpi.com
小野真市, 尾西良一, 丹下順弘, 川村邦夫 - YAKUGAKU ZASSHI, 1965 - jstage.jst.go.jp
Colorimetric determination of ethoxybenzamide in mixed anti-cold pharmaceutical preparations was studied, and a new method with high accuracy and selectivity has been established. …
Number of citations: 2 www.jstage.jst.go.jp

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